2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.NCCSc1ncc(cc1Cl)C(F)(F)F
. This notation provides a way to represent the structure using ASCII strings. Physical and Chemical Properties Analysis
This compound is a solid . The molecular weight is 293.14 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources.Scientific Research Applications
Synthesis and Derivative Formation
- The compound's synthesis involves transformations like ozonation and catalytic hydrogenation to form intermediates in creating structurally related derivatives (Kuznecovs et al., 2020).
- Other related compounds, such as 2-(2-Chloro-6-fluorophenyl)acetamides, have been synthesized to act as potent thrombin inhibitors (Lee et al., 2007).
Biological Assessment and Anticonvulsant Activity
- Research has focused on creating novel compounds with potential biological properties, like acetamides bearing an 1,2,4-oxadiazole cycle (Karpina et al., 2019).
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been developed and evaluated for anticonvulsant activity in animal models of epilepsy (Kamiński et al., 2015).
Application in Metal Ion Complexes and DNA Binding
- Some derivatives have been studied for their role in metal ion complexes and their potential biological activities, like having strong herbicide antidotes (Dotsenko et al., 2019).
- Ligands derived from related structures have been used to coordinate with metal ions, showing potential applications in DNA-binding and antioxidant properties (Kasi Reddy et al., 2016).
Potential in Pharmaceutical Research
- Some derivatives are identified as potent inhibitors in pharmaceutical research, such as the discovery of a clinical candidate for acyl-CoA: cholesterol O-acyltransferase-1 inhibitor (Shibuya et al., 2018).
Miscellaneous Applications
- The compound and its derivatives find applications in various chemical syntheses and spectroscopic studies, indicating a wide range of chemical and biological research potential (Ando et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF5N3O.ClH/c13-8-3-6(12(16,17)18)4-20-9(8)11(14,15)10(22)21-7-1-2-19-5-7;/h3-4,7,19H,1-2,5H2,(H,21,22);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGVRRNTEGWHLM-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2F5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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